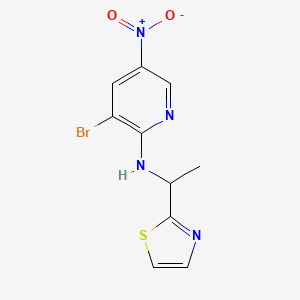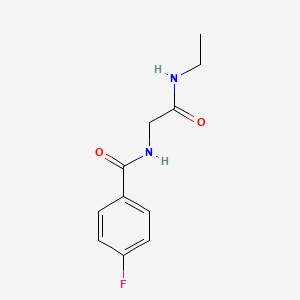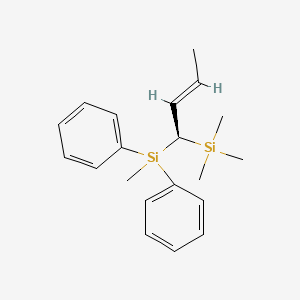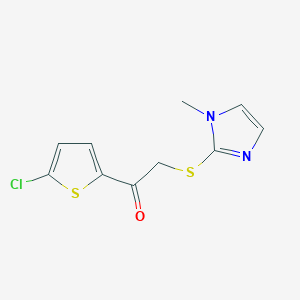
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features a cyclohexene ring, a pyridine ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide likely involves multiple steps, including the formation of the cyclohexene ring, the pyridine ring, and the acetamide group. Typical synthetic routes may involve:
Formation of the Cyclohexene Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: This might involve condensation reactions using suitable starting materials.
Attachment of the Acetamide Group: This could be done through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to simplify the structure or remove certain functional groups.
Substitution: Substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other acetamide derivatives, pyridine-containing molecules, or cyclohexene-based structures. Examples could be:
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
- 2-(4,6-Dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
- Cyclohex-1-en-1-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Conclusion
This compound is a complex and potentially valuable compound with various applications in scientific research
Eigenschaften
Molekularformel |
C23H28N2O4S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H28N2O4S/c1-17-15-18(2)25(16-21(26)24-14-13-19-9-5-3-6-10-19)23(27)22(17)30(28,29)20-11-7-4-8-12-20/h4,7-9,11-12,15H,3,5-6,10,13-14,16H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
HMOAESFDJSIKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)


![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)

![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)


![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)


